6,8-Dichlorochromone-2-carboxylic acid
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Overview
Description
6,8-Dichlorochromone-2-carboxylic acid is a chemical compound with the molecular formula C10H4Cl2O4 and a molecular weight of 259.04 g/mol. It is a derivative of chromone, characterized by the presence of two chlorine atoms at the 6 and 8 positions and a carboxylic acid group at the 2 position. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichlorochromone-2-carboxylic acid typically involves the chlorination of chromone derivatives followed by carboxylation. One common method includes the reaction of 6,8-dichlorochromone with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichlorochromone-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include hydroxychromones, aminochromones, and thiolchromones, depending on the specific reagents and conditions used.
Scientific Research Applications
6,8-Dichlorochromone-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichlorochromone-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and alteration of signal transduction processes.
Comparison with Similar Compounds
6,8-Dichloro-3-cyanochromone: This compound is similar in structure but contains a cyano group instead of a carboxylic acid group.
6,8-Dichloro-4-oxochromene-2-carboxylic acid: Another closely related compound with similar chemical properties.
Uniqueness: 6,8-Dichlorochromone-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
6,8-dichloro-4-oxochromene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-4-1-5-7(13)3-8(10(14)15)16-9(5)6(12)2-4/h1-3H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTRRPXNRFANIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358567 |
Source
|
Record name | 6,8-Dichlorochromone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16722-38-6 |
Source
|
Record name | 6,8-Dichlorochromone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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